Magnesium 2-hydroxypropane-1,2,3-tricarboxylate xhydrate

Description

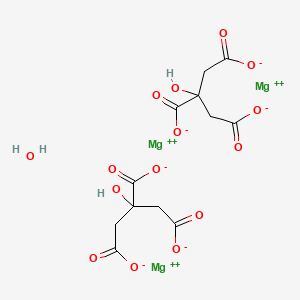

Magnesium 2-hydroxypropane-1,2,3-tricarboxylate xhydrate is a coordination complex formed by magnesium ions and citrate anions (derived from 2-hydroxypropane-1,2,3-tricarboxylic acid, commonly known as citric acid ). The compound’s formula is C₁₂H₂₀Mg₃O₁₉, corresponding to a 3:2:5 stoichiometric ratio of magnesium, citrate, and water molecules, respectively . It is classified as a hydrated magnesium citrate salt, with the variable "x" indicating the presence of structurally bound water molecules.

This compound is utilized in pharmaceuticals and food additives due to its high solubility and bioavailability. Its citrate moiety enhances magnesium absorption in biological systems, making it preferable for dietary supplements and therapeutic applications.

Properties

IUPAC Name |

trimagnesium;2-hydroxypropane-1,2,3-tricarboxylate;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H8O7.3Mg.H2O/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;;1H2/q;;3*+2;/p-6 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZTVQLXIRHEMMB-UHFFFAOYSA-H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.O.[Mg+2].[Mg+2].[Mg+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12Mg3O15 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Magnesium 2-hydroxypropane-1,2,3-tricarboxylate xhydrate can be synthesized through the reaction of magnesium oxide or magnesium hydroxide with citric acid. The reaction typically occurs in an aqueous solution, where magnesium oxide or hydroxide is dissolved in water, and citric acid is added gradually. The mixture is then heated to facilitate the reaction, resulting in the formation of magnesium citrate. The reaction can be represented as follows:

3 Mg(OH)2+2 C6H8O7→Mg3(C6H5O7)2+6 H2O

Industrial Production Methods

In industrial settings, the production of this compound involves similar reaction conditions but on a larger scale. The process includes the use of high-purity reagents and controlled reaction environments to ensure the consistency and quality of the final product. The compound is then purified through crystallization and drying processes .

Chemical Reactions Analysis

Types of Reactions

Magnesium 2-hydroxypropane-1,2,3-tricarboxylate xhydrate undergoes various chemical reactions, including:

Complexation Reactions: It can form complexes with other metal ions.

Decomposition Reactions: Upon heating, it decomposes to release carbon dioxide and water.

Acid-Base Reactions: It reacts with strong acids and bases to form corresponding salts and water.

Common Reagents and Conditions

Oxidizing Agents: Reacts with oxidizing agents to form magnesium oxide and carbon dioxide.

Reducing Agents: Can be reduced to form magnesium metal under specific conditions.

Acids and Bases: Reacts with hydrochloric acid to form magnesium chloride and citric acid.

Major Products Formed

Magnesium Oxide: Formed during decomposition.

Magnesium Chloride: Formed during acid-base reactions.

Carbon Dioxide and Water: Released during decomposition reactions.

Scientific Research Applications

Medical Applications

1.1 Laxative Use

- Magnesium citrate is widely used as an osmotic laxative for bowel preparation before medical procedures such as colonoscopies. It works by drawing water into the intestines, promoting bowel movements.

- A study indicated that magnesium citrate is effective in achieving adequate bowel cleansing compared to other laxatives due to its rapid onset of action and high tolerance among patients .

1.2 Nutritional Supplement

- As a dietary supplement, magnesium citrate is utilized to prevent magnesium deficiency. It is believed to have better absorption rates compared to other magnesium salts .

- Research shows that magnesium supplementation can improve various health outcomes, including bone density and cardiovascular health.

Agricultural Applications

2.1 Soil Amendment

- Magnesium citrate can be used as a soil amendment to enhance nutrient availability in crops. It helps in the chelation of nutrients, making them more accessible to plants.

- Field trials have demonstrated that the application of magnesium citrate improves crop yield and quality in various agricultural settings.

2.2 Fertilizer Component

- The compound serves as an essential component in fertilizers designed for magnesium-deficient soils, promoting healthy plant growth and development.

Industrial Applications

3.1 Coatings and Adhesives

- Magnesium 2-hydroxypropane-1,2,3-tricarboxylate xhydrate is employed in the formulation of coatings and adhesives due to its unique chemical properties that enhance adhesion and durability.

- Its use in industrial applications has been linked to improved performance characteristics such as resistance to moisture and temperature variations.

3.2 Biodegradable Plastics

- Recent studies have explored the incorporation of magnesium citrate into biodegradable plastic formulations. This integration aims to enhance the mechanical properties of biodegradable materials while maintaining environmental sustainability.

Case Studies

Mechanism of Action

The mechanism of action of magnesium 2-hydroxypropane-1,2,3-tricarboxylate xhydrate involves its dissociation into magnesium and citrate ions in aqueous solutions. Magnesium ions play a crucial role in various biochemical processes, including enzyme activation, muscle contraction, and nerve function. Citrate ions act as intermediates in the citric acid cycle, which is essential for cellular energy production .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Magnesium Salts of Carboxylic Acids

Magnesium forms stable salts with various carboxylic acids, each exhibiting distinct physicochemical and biological properties. Key comparisons include:

Magnesium Gluconate (C₁₂H₂₂MgO₁₄)

- Structure : Derived from gluconic acid (a sugar acid with one carboxyl group).

- Applications : Widely used in magnesium supplements due to mild gastrointestinal effects .

- Key Difference : Unlike citrate, gluconate lacks multiple carboxyl groups, resulting in lower chelation capacity and reduced solubility in acidic environments.

Magnesium Aspartate (C₈H₁₂MgN₂O₈)

- Structure: Combines magnesium with aspartic acid (an amino acid with two carboxyl groups).

- Applications : Often used in energy-boosting supplements due to aspartate’s role in the Krebs cycle.

- Key Difference : Aspartate’s nitrogen-containing backbone enhances cellular uptake but may increase risk of neurotoxicity at high doses compared to citrate salts .

Magnesium Tartrate (C₄H₄MgO₆)

Citrate Salts of Other Metals

Citrate’s tridentate ligand capability allows it to bind diverse metals, altering bioavailability and toxicity:

Potassium Magnesium Citrate (K₄Mg(C₆H₅O₇)₂)

- Structure : A mixed salt containing potassium and magnesium ions.

- Applications : Clinically proven to prevent kidney stones by alkalinizing urine .

- Key Difference : Dual cation composition enhances urinary citrate excretion, a feature absent in pure magnesium citrate .

Manganese Citrate (C₆H₅MnO₇)

- Structure : Manganese (III) bound to citrate.

- Applications : Industrial catalyst and niche supplement (e.g., animal feed).

- Key Difference: Manganese’s redox activity introduces oxidative stress risks, whereas magnesium citrate is non-reactive and safer for human consumption .

Hydrated vs. Anhydrous Magnesium Salts

Hydration state critically impacts stability and solubility:

| Compound | Hydration State | Solubility (g/100 mL, H₂O) | Stability | Primary Use |

|---|---|---|---|---|

| Magnesium Citrate xHydrate (3:2:5) | 5 H₂O | High (~55) | Hygroscopic | Pharmaceuticals, food |

| Magnesium Oxide (MgO) | Anhydrous | Low (<0.1) | Highly stable | Antacids, refractory materials |

| Magnesium Sulfate Heptahydrate | 7 H₂O | Very high (~71) | Deliquescent | Laxatives, fertilizers |

Note: Solubility data inferred from analogous citrate salts; exact values for magnesium citrate xhydrate require proprietary studies.

Biological Activity

Magnesium 2-hydroxypropane-1,2,3-tricarboxylate xhydrate, commonly referred to as magnesium citrate, is a compound of significant interest due to its diverse biological activities. This article delves into its biological effects, mechanisms of action, and relevant research findings.

- Molecular Formula : C12H10Mg3O14

- Molar Mass : 214.41 g/mol

- CAS Number : 3344-18-1

Biological Activity

Magnesium citrate exhibits various biological activities that contribute to its therapeutic applications:

- Laxative Effect : It acts as an osmotic laxative, drawing water into the intestines and promoting bowel movements. This property is utilized in bowel preparation for surgeries such as colonoscopies .

- Magnesium Supplementation : It is widely used as a dietary supplement to address magnesium deficiency. Magnesium plays a crucial role in numerous physiological processes, including muscle function, nerve transmission, and energy production .

- Potential Antioxidant Properties : Some studies suggest that magnesium citrate may exhibit antioxidant effects, potentially reducing oxidative stress in cells .

The primary mechanism through which magnesium citrate exerts its effects includes:

- Osmotic Action : The high osmolarity of magnesium citrate solutions causes water to be drawn into the intestinal lumen, enhancing fluid secretion and peristalsis, which facilitates bowel evacuation .

- Bioavailability : Magnesium citrate has been shown to have higher bioavailability compared to other magnesium salts, making it an effective choice for supplementation .

Case Studies and Clinical Trials

- A study conducted on patients undergoing colonoscopy found that magnesium citrate effectively prepared the bowel for examination with minimal side effects .

- Research on magnesium supplementation has indicated improvements in muscle function and reduction in symptoms of fatigue among individuals with low magnesium levels .

Data Table: Summary of Biological Activities

Safety and Toxicity

Magnesium citrate is generally considered safe when used appropriately. However, excessive intake can lead to adverse effects such as diarrhea and abdominal discomfort. Monitoring is advised for individuals with renal impairment due to the risk of hypermagnesemia .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.